3-(Phenoxymethyl)furan-2-carboxylic acid
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Overview
Description
3-(Phenoxymethyl)furan-2-carboxylic acid is a versatile chemical compound with the molecular formula C({12})H({10})O(_{4}). It is known for its unique structure, which includes a furan ring substituted with a phenoxymethyl group and a carboxylic acid group. This compound is used in various scientific research applications, including drug synthesis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 3-(Phenoxymethyl)furan-2-methanol.
Substitution: Various substituted furan-2-carboxylic acid derivatives.
Scientific Research Applications
3-(Phenoxymethyl)furan-2-carboxylic acid is employed in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Phenoxymethyl)furan-2-methanol: A reduced form of 3-(Phenoxymethyl)furan-2-carboxylic acid.
5-(Phenoxymethyl)furan-2-carboxylic acid: A positional isomer with the phenoxymethyl group at the 5-position instead of the 3-position.
3-(Phenoxymethyl)thiophene-2-carboxylic acid: A sulfur analog with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a phenoxymethyl group and a carboxylic acid group on the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(phenoxymethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQKIERSVLJVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(OC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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